4-amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide
Description
4-amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C12H14N4O |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
4-amino-N-benzyl-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H14N4O/c1-16-8-10(13)11(15-16)12(17)14-7-9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3,(H,14,17) |
InChI Key |
JZEWOQYLLFFNMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with 1-methyl-3-oxobutan-1-one to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazole derivative . The reaction conditions often include mild heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques like recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted pyrazoles.
Scientific Research Applications
4-amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the benzyl group.
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Similar structure with a propyl group instead of a benzyl group.
Uniqueness
4-amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the benzyl group can enhance its interaction with certain molecular targets, making it a valuable compound for various applications.
Biological Activity
4-Amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group, a benzyl substituent, and a carboxamide functional group, which contribute to its reactivity and interaction with various biological targets. The molecular formula for this compound is with a molecular weight of approximately 230.27 g/mol.
1. Anticancer Properties
Research has indicated that 4-amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide exhibits significant anticancer activity. Studies have shown its effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound appears to induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and enhancement of caspase activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 1.0 | Induces apoptosis, enhances caspase-3 activity |
| HepG2 | 0.39 | Inhibition of cell proliferation |
In vitro studies have demonstrated that the compound can inhibit microtubule assembly, suggesting its potential as a microtubule-destabilizing agent .
2. Anti-inflammatory Activity
4-Amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide has also been investigated for its anti-inflammatory properties. It has shown potential in inhibiting pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
| Activity | IC50 (µg/mL) | Comparison to Standard |
|---|---|---|
| COX-2 Inhibition | 5.40 | Superior to celecoxib |
| COX-1 Inhibition | 0.01 | High selectivity index |
The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) is particularly noteworthy, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) .
Mechanistic Insights
The biological activity of 4-amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide can be attributed to its structural features that facilitate binding to specific biological targets:
- Amino Group : Enhances solubility and may participate in hydrogen bonding with target proteins.
- Benzyl Substituent : Provides lipophilicity, potentially increasing membrane permeability.
- Carboxamide Functionality : Contributes to the compound's reactivity and ability to form stable interactions with enzymes or receptors.
Case Studies
Recent studies have highlighted the efficacy of pyrazole derivatives, including 4-amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide, in clinical settings:
- Breast Cancer Study : A study evaluated the effects of this compound on MDA-MB-231 cells, demonstrating significant apoptosis induction at concentrations as low as 1 µM.
- Inflammation Model : In an animal model of inflammation, the compound exhibited a marked reduction in edema, supporting its potential use in therapeutic applications for inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
